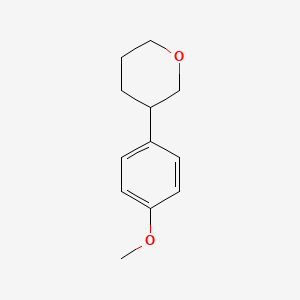

3-(4-methoxyphenyl)tetrahydro-2H-pyran

Beschreibung

Structure

3D Structure

Eigenschaften

Molekularformel |

C12H16O2 |

|---|---|

Molekulargewicht |

192.25 g/mol |

IUPAC-Name |

3-(4-methoxyphenyl)oxane |

InChI |

InChI=1S/C12H16O2/c1-13-12-6-4-10(5-7-12)11-3-2-8-14-9-11/h4-7,11H,2-3,8-9H2,1H3 |

InChI-Schlüssel |

DGOVLCVFPGTDCX-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=CC=C(C=C1)C2CCCOC2 |

Herkunft des Produkts |

United States |

Synthetic Methodologies and Route Optimization for 3 4 Methoxyphenyl Tetrahydro 2h Pyran

Retrosynthetic Analysis of the Tetrahydropyran (B127337) Core with Phenyl Substitution

Retrosynthetic analysis is a powerful technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. ias.ac.inhilarispublisher.com This approach allows for the logical planning of a synthetic route. ias.ac.inhilarispublisher.com

Strategic Disconnections for Carbon-Oxygen and Carbon-Carbon Bond Formation

For 3-(4-methoxyphenyl)tetrahydro-2H-pyran, two primary strategic disconnections are considered: breaking the carbon-oxygen (C-O) bonds of the ether linkage within the tetrahydropyran ring and cleaving the carbon-carbon (C-C) bond connecting the methoxyphenyl group to the heterocyclic core.

Carbon-Oxygen Bond Disconnection:

This strategy simplifies the tetrahydropyran ring into an acyclic precursor, typically a diol. The forward reaction, the cyclization of a 1,5-diol, is a common and effective method for forming tetrahydropyran rings. nih.govroyalsocietypublishing.org This disconnection transforms the cyclic ether into a more accessible linear structure.

Carbon-Carbon Bond Disconnection:

This approach involves breaking the bond between the phenyl ring and the tetrahydropyran core. This leads to a tetrahydropyran derivative and a separate aryl component. The corresponding forward synthesis would involve a cross-coupling reaction to form this C-C bond, a powerful tool in modern organic synthesis. oaepublish.com

| Disconnection Type | Bond Cleaved | Precursor 1 | Precursor 2 | Forward Reaction |

| Carbon-Oxygen | C-O (ether) | 1-(4-methoxyphenyl)pentane-1,5-diol | - | Intramolecular cyclization |

| Carbon-Carbon | C(aryl)-C(pyran) | 3-Halogenated/activated tetrahydropyran | 4-Methoxyphenylboronic acid (or similar) | Cross-coupling reaction |

Chemo-, Regio-, and Stereoselectivity Considerations in Route Design

Designing a successful synthesis requires careful consideration of selectivity to ensure the desired product is formed with high purity and yield.

Chemoselectivity: In a molecule with multiple functional groups, chemoselectivity refers to the preferential reaction of one functional group over others. For instance, during a cyclization reaction, conditions must be chosen to favor the formation of the six-membered tetrahydropyran ring over other potential side reactions.

Regioselectivity: This refers to the preferential formation of one constitutional isomer over another. In the context of this compound, this is crucial when introducing the methoxyphenyl group, ensuring it attaches at the C3 position of the pyran ring.

Stereoselectivity: The three-dimensional arrangement of atoms is critical. For substituted tetrahydropyrans, diastereoselectivity and enantioselectivity are important considerations, especially in the synthesis of biologically active molecules. whiterose.ac.uk The choice of reagents and reaction conditions can influence the relative and absolute stereochemistry of the final product. nih.gov

Established Synthetic Routes and Precursors for Tetrahydropyrans

Several well-established methods are available for the synthesis of the tetrahydropyran scaffold. These routes often involve the formation of the heterocyclic ring as a key step.

Cyclization Reactions for Tetrahydropyran Formation (e.g., acid-catalyzed cyclization of diol precursors)

The acid-catalyzed cyclization of 1,5-diols is a fundamental and widely used method for constructing the tetrahydropyran ring. nih.govroyalsocietypublishing.org This intramolecular dehydration reaction proceeds via protonation of a hydroxyl group, followed by nucleophilic attack by the other hydroxyl group to form the cyclic ether. nih.gov Heteropoly acids have been shown to be effective catalysts for this transformation. nih.govroyalsocietypublishing.org

| Diol Precursor | Catalyst | Product | Reference |

| Pentane-1,5-diol | H3PW12O40 | Tetrahydropyran | nih.gov |

| Hexane-1,6-diol | H3PW12O40 | Oxepane | nih.gov |

| Butane-1,4-diol | H3PW12O40 | Tetrahydrofuran (B95107) | nih.govroyalsocietypublishing.org |

Cross-Coupling Reactions Involving Aryl and Heterocyclic Moieties (e.g., Ni-catalyzed reductive couplings)

Nickel-catalyzed reductive cross-coupling reactions have emerged as a powerful tool for the formation of C-C bonds between aryl and heterocyclic fragments. oaepublish.comchinesechemsoc.org These reactions typically involve the coupling of two electrophiles in the presence of a reducing agent. oaepublish.comchinesechemsoc.org This methodology can be applied to connect the 4-methoxyphenyl (B3050149) group to a pre-formed tetrahydropyran ring that has been functionalized with a suitable leaving group (e.g., a halide). This approach offers a convergent strategy for the synthesis of 3-aryl tetrahydropyrans. Nickel catalysis is particularly advantageous due to the metal's ability to undergo facile oxidative addition and reductive elimination steps, which are key to the catalytic cycle. oaepublish.com

Prins-Type Cyclization and Related Strategies

The Prins reaction and its variants are powerful methods for the stereoselective synthesis of tetrahydropyrans. nih.govresearchgate.netbeilstein-journals.org This reaction involves the acid-catalyzed condensation of an alkene (or alkyne) with a carbonyl compound. researchgate.net The reaction proceeds through an oxocarbenium ion intermediate, which is then trapped by a nucleophile to form the six-membered ring. nih.govbeilstein-journals.org The stereochemical outcome of the Prins cyclization can often be controlled by the choice of catalyst and reaction conditions, making it a valuable tool for the synthesis of complex, substituted tetrahydropyrans. nih.govnih.gov Various modifications, such as the Mukaiyama aldol–Prins cyclization, have been developed to enhance the scope and efficiency of this transformation. beilstein-journals.org

Introduction of the 4-Methoxyphenyl Substituent

A key step in the synthesis of this compound is the formation of the carbon-carbon bond between the tetrahydropyran ring and the 4-methoxyphenyl group. This can be achieved through several classic and modern organic reactions.

Electrophilic Aromatic Substitution (e.g., Friedel-Crafts alkylation)

Electrophilic aromatic substitution (EAS) represents a fundamental strategy for the formation of aryl-carbon bonds. In the context of synthesizing this compound, a Friedel-Crafts alkylation reaction is a plausible approach. This would typically involve the reaction of anisole (B1667542) (methoxybenzene) with a tetrahydropyran precursor bearing an electrophilic center at the 3-position.

The reaction is generally catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃), which activates the electrophile. The electron-rich anisole ring, activated by the methoxy (B1213986) group, then attacks the electrophilic carbon, leading to the formation of the desired C-C bond. The methoxy group is an ortho-, para-directing group, meaning the substitution will primarily occur at the positions ortho and para to it. Due to steric hindrance, the para-substituted product, 4-methoxyphenyl, is often the major isomer.

A general representation of this reaction is as follows:

| Reactant 1 | Reactant 2 | Catalyst | Product |

| Anisole | 3-Electrophilic tetrahydropyran precursor | Lewis Acid (e.g., AlCl₃) | This compound |

It is important to note that Friedel-Crafts alkylations can be prone to side reactions such as polyalkylation and carbocation rearrangements, which can complicate the synthesis and reduce the yield of the desired product. Careful optimization of reaction conditions, including the choice of Lewis acid, solvent, and temperature, is therefore essential.

Organometallic Coupling Reactions

Modern synthetic chemistry offers a powerful alternative to classical methods through the use of organometallic cross-coupling reactions. These reactions, often catalyzed by transition metals like palladium or nickel, allow for the precise and efficient formation of carbon-carbon bonds with high functional group tolerance. For the synthesis of this compound, several cross-coupling strategies could be employed.

One common approach is the Suzuki-Miyaura coupling , which involves the reaction of an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. In this scenario, one could envision the coupling of a 3-halotetrahydropyran with 4-methoxyphenylboronic acid, or conversely, a 3-tetrahydropyranylboronic acid derivative with a 4-haloanisole.

Another powerful method is the Negishi coupling , which utilizes an organozinc reagent. This reaction is known for its high reactivity and functional group tolerance. The synthesis could involve the coupling of a 3-halotetrahydropyran with a (4-methoxyphenyl)zinc halide, catalyzed by a palladium or nickel complex.

The general scheme for these cross-coupling reactions can be summarized as follows:

| Coupling Reaction | Tetrahydropyran Precursor | Aryl Precursor | Catalyst |

| Suzuki-Miyaura | 3-Halotetrahydropyran | 4-Methoxyphenylboronic acid | Palladium complex + Base |

| Negishi | 3-Halotetrahydropyran | (4-Methoxyphenyl)zinc halide | Palladium or Nickel complex |

These organometallic methods often provide higher yields and selectivities compared to traditional electrophilic substitution reactions and are more tolerant of a wider range of functional groups, making them highly valuable in complex molecule synthesis.

Novel Synthetic Strategies and Method Development

The field of organic synthesis is continuously evolving, with a strong emphasis on developing more efficient, sustainable, and versatile methodologies. The synthesis of this compound can benefit from these advancements, particularly in the areas of catalysis, green chemistry, and continuous processing.

Catalytic Approaches (e.g., transition metal catalysis, organocatalysis)

The development of novel catalytic systems is at the forefront of modern organic synthesis. For the preparation of 3-aryltetrahydropyrans, both transition metal catalysis and organocatalysis offer promising avenues.

Transition metal catalysis extends beyond the cross-coupling reactions mentioned earlier. For instance, catalytic hydroarylation reactions, where a C-H bond of the arene is directly added across a double bond in a tetrahydropyran precursor, could provide a more atom-economical route. Catalysts based on metals like rhodium, iridium, or ruthenium are often employed for such transformations.

Organocatalysis , the use of small organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis and for promoting reactions under mild conditions. For the synthesis of chiral this compound, an enantioselective organocatalytic Michael addition of a nucleophile to a suitable acceptor, followed by cyclization, could be a viable strategy. Chiral amines, thioureas, or phosphoric acids are common classes of organocatalysts that could be employed.

| Catalytic Approach | Key Features | Potential Application in Synthesis |

| Transition Metal Catalysis | High efficiency, selectivity, and functional group tolerance. | Direct C-H activation/arylation of a tetrahydropyran precursor with anisole. |

| Organocatalysis | Metal-free, often milder reaction conditions, potential for high enantioselectivity. | Asymmetric synthesis of chiral this compound via a cascade reaction. |

Green Chemistry Principles in Compound Synthesis (e.g., solvent-free, microwave-assisted)

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. skpharmteco.com These principles are increasingly being applied to the synthesis of heterocyclic compounds.

Solvent-free reactions , or reactions conducted in green solvents like water or ionic liquids, can significantly reduce the environmental impact of a synthesis. For the synthesis of this compound, exploring solvent-free conditions for the coupling or cyclization steps could be a key area for green optimization.

Microwave-assisted synthesis is another green chemistry tool that can dramatically reduce reaction times, increase yields, and sometimes lead to different product selectivities compared to conventional heating. The application of microwave irradiation to the synthesis of tetrahydropyran derivatives has the potential to make the process more energy-efficient and faster.

| Green Chemistry Approach | Advantages |

| Solvent-Free Synthesis | Reduced waste, lower environmental impact, often simpler work-up procedures. |

| Microwave-Assisted Synthesis | Faster reaction times, improved yields, enhanced energy efficiency. |

Flow Chemistry and Continuous Processing Applications

Flow chemistry, or continuous flow processing, involves performing chemical reactions in a continuously flowing stream rather than in a batch-wise fashion. This technology offers several advantages over traditional batch chemistry, including enhanced safety, better heat and mass transfer, improved reproducibility, and easier scalability. nih.gov

| Technology | Key Benefits |

| Flow Chemistry | Enhanced safety, improved process control, easier scalability, potential for higher yields and purities. |

The integration of these novel strategies into the synthetic planning for this compound holds the promise of developing more efficient, cost-effective, and environmentally friendly manufacturing processes.

Purification and Isolation Techniques for Synthetic Intermediates and Final Product

The purification of this compound and its precursors predominantly relies on standard yet highly effective laboratory techniques, namely silica (B1680970) gel column chromatography and recrystallization. The choice of method is largely dictated by the physical state and polarity of the compound .

Column Chromatography:

Silica gel column chromatography stands as the most versatile and widely employed method for the purification of this compound and its non-crystalline intermediates. This technique separates compounds based on their differential adsorption to the stationary phase (silica gel) and their solubility in the mobile phase (eluent).

For compounds within the 3-aryl-tetrahydropyran class, a common strategy involves the use of a gradient elution system. Typically, a mixture of a non-polar solvent, such as hexane (B92381) or petroleum ether, and a moderately polar solvent, like ethyl acetate (B1210297) or dichloromethane, is used. The purification process often commences with a higher proportion of the non-polar solvent, with the polarity of the eluent being gradually increased to facilitate the elution of the desired compound.

In a specific instance of purifying a crude product, column chromatography on silica gel with a gradient of hexanes to ethyl acetate (from a 10:1 to a 3:1 ratio) has been successfully employed, resulting in the isolation of the desired product as a pale yellow oil with a yield of 84%. wiley-vch.de A patent describing the synthesis of various tetrahydropyran derivatives also frequently cites the use of silica gel chromatography for purification, often followed by recrystallization if the product is a solid, to achieve high purity and specific isomer ratios. google.com

Table 1: Column Chromatography Parameters for Tetrahydropyran Derivatives

| Compound Type | Stationary Phase | Eluent System | Yield (%) | Reference |

|---|---|---|---|---|

| Tetrahydropyran derivative | Silica Gel | Hexanes:Ethyl Acetate (10:1 to 3:1) | 84 | wiley-vch.de |

| 6-propyl-tetrahydro-2H-pyran-3-carboxylic acid methyl ester | Silica Gel | Not specified | 86.7 | google.com |

This table is interactive. Users can sort the data by clicking on the column headers.

Recrystallization:

For solid intermediates and final products, recrystallization is a powerful technique for achieving high levels of purity. This method relies on the principle that the solubility of a compound in a solvent increases with temperature. A suitable solvent is one in which the target compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. Impurities, ideally, should either be insoluble at high temperatures or remain soluble at low temperatures.

In the synthesis of precursors to substituted pyranones, recrystallization from methanol (B129727) has been effectively used to obtain pure crystalline solids. acs.org For certain tetrahydropyran derivatives that are solids, a combination of silica gel chromatography followed by recrystallization is often employed to ensure the final product is of high purity. google.com

General Isolation Procedure:

Following a typical synthetic reaction, the work-up procedure generally involves quenching the reaction mixture, followed by extraction of the product into an appropriate organic solvent. The combined organic layers are then washed, dried over an anhydrous salt like magnesium sulfate, and the solvent is removed under reduced pressure. google.com This yields the crude product, which is then subjected to one of the purification techniques described above. The choice between column chromatography and recrystallization is made based on the physical properties of the crude product.

The successful application of these purification techniques is crucial for obtaining this compound and its intermediates in a state of high purity, which is a prerequisite for their subsequent use in synthetic transformations and biological evaluations.

Chemical Reactivity and Transformation of 3 4 Methoxyphenyl Tetrahydro 2h Pyran

Reactivity of the Tetrahydropyran (B127337) Ring System

The tetrahydropyran ring is a saturated cyclic ether. Generally, this system is chemically robust and unreactive towards many common reagents, which is why it is often used as a protective group in organic synthesis. However, under specific conditions, it can undergo several types of reactions.

Ring-Opening Reactions: The ether linkage in the tetrahydropyran ring is susceptible to cleavage under strong acidic conditions. libretexts.orgmasterorganicchemistry.com The reaction is initiated by the protonation of the ring's oxygen atom, converting the ether into a good leaving group (an alcohol). Subsequently, a nucleophile can attack one of the adjacent carbon atoms (C2 or C6), leading to the opening of the ring.

In the case of aryl-substituted tetrahydropyrans, ring-opening can be achieved with Lewis acids, potentially proceeding through a carbocation intermediate stabilized by the aryl group. acs.org The regioselectivity of the nucleophilic attack would depend on the reaction mechanism (SN1 or SN2) and steric factors. libretexts.org

Table 1: Selected Conditions for Tetrahydropyran Ring Opening in Analogous Systems

| Reagent(s) | Nucleophile | Mechanism Type | Expected Product Type |

|---|---|---|---|

| HBr or HI (strong acid) | Br⁻ or I⁻ | SN2 / SN1 | Halo-alcohol |

| Lewis Acid (e.g., TMSBr) | Br⁻ | SN1-like | Bromo-alkoxide |

This data is based on the general reactivity of cyclic ethers and substituted tetrahydropyrans. masterorganicchemistry.comacs.org

Ring-Closing Reactions: The synthesis of the 3-aryl-tetrahydropyran skeleton represents a ring-closing reaction. Various synthetic methods can be employed to construct the THP ring. For instance, intramolecular cyclization reactions, such as the Prins cyclization between a homoallylic alcohol and an aldehyde, can form the ring system. researchgate.net Other strategies include palladium-catalyzed arylative cyclization of alkynols or intramolecular etherification. organic-chemistry.org These methods highlight pathways through which the acyclic precursors can be transformed into the final cyclic structure.

Oxidation: The saturated tetrahydropyran ring is generally resistant to mild oxidizing agents. Forcing conditions are typically required to oxidize the C-H bonds. Oxidation of related 2-alkoxy-3,4-dihydro-2H-pyrans has been shown to lead to oxidative rearrangement and ring contraction to form tetrahydrofuranones. researchgate.net Direct oxidation of the saturated THP ring within 3-(4-methoxyphenyl)tetrahydro-2H-pyran would likely require powerful reagents capable of C-H activation, and such reactions are not common.

Reduction: As a fully saturated heterocycle, the tetrahydropyran ring itself cannot be further reduced by typical catalytic hydrogenation. Reductive cleavage of the C-O ether bond (hydrogenolysis) is possible but demands harsh reaction conditions, such as high-pressure hydrogenation in the presence of a strong acid and a suitable catalyst. This process is mechanistically related to acid-catalyzed ring-opening.

Editor's Note: The user-provided outline places "Reactions at the Methoxy (B1213986) Group" under the "Tetrahydropyran Ring System" section. This subsection will address the reactivity of the ether oxygen within the tetrahydropyran ring, as the methoxy group is part of the phenyl substituent (covered in section 3.2).

Reactivity of the 4-Methoxyphenyl (B3050149) Substituent

The 4-methoxyphenyl group behaves chemically like anisole (B1667542) and is highly susceptible to reactions targeting the aromatic ring and the methoxy functional group.

The 4-methoxyphenyl group is highly activated towards electrophilic aromatic substitution (EAS). The methoxy group (-OCH₃) is a strong electron-donating group due to the resonance effect of the oxygen atom's lone pairs, which delocalize electron density into the benzene (B151609) ring. pearson.comquora.com This increases the nucleophilicity of the ring, making it significantly more reactive than benzene itself. quora.comwikipedia.org

The methoxy group is an ortho, para-director, meaning incoming electrophiles will preferentially add to the positions adjacent (ortho) and opposite (para) to it. In this compound, the C1 position is substituted by the tetrahydropyran group, and the C4 position has the methoxy group. The positions available for substitution are C2, C3, C5, and C6. The methoxy group directs incoming electrophiles to the C3 and C5 positions (ortho to -OCH₃). The bulky tetrahydropyranyl substituent at C1 may exert some steric hindrance, potentially favoring substitution at the C3 position over the C5 position.

Table 2: Predicted Products for Electrophilic Aromatic Substitution Reactions

| Reaction Type | Reagent(s) | Electrophile | Major Product(s) |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | NO₂⁺ | 3-(2-Nitro-4-methoxyphenyl)tetrahydro-2H-pyran |

| Halogenation | Br₂, FeBr₃ | Br⁺ | 3-(2-Bromo-4-methoxyphenyl)tetrahydro-2H-pyran |

| Friedel-Crafts Alkylation | R-Cl, AlCl₃ | R⁺ | 3-(2-Alkyl-4-methoxyphenyl)tetrahydro-2H-pyran |

Product distribution is based on the directing effects of the methoxy group. pearson.comwikipedia.org

The most significant functional group interconversion for the methoxy group is its cleavage to a hydroxyl group (a phenol). Aryl methyl ethers are readily cleaved by strong acids or certain Lewis acids. acs.org This reaction involves the protonation of the ether oxygen followed by a nucleophilic attack on the methyl group. The bond between the aromatic ring and the oxygen is not cleaved due to the high energy required to form a phenyl cation. libretexts.orgyoutube.com

Table 3: Common Reagents for Aryl Methyl Ether Cleavage

| Reagent | Conditions | Product |

|---|---|---|

| Boron tribromide (BBr₃) | Typically in CH₂Cl₂ at low temperature | 4-(Tetrahydro-2H-pyran-3-yl)phenol |

| Hydrobromic acid (HBr) | Refluxing in aqueous or acetic acid | 4-(Tetrahydro-2H-pyran-3-yl)phenol |

This data reflects standard methods for the demethylation of anisole derivatives. libretexts.orgacs.org

Direct oxidation of the methoxy group to a carbonyl function is not a typical transformation. However, the phenolic product resulting from ether cleavage can subsequently be oxidized to a quinone under appropriate conditions.

Derivatization Strategies for Structural Modification and Analogue Synthesis

The structural framework of this compound offers multiple sites for modification, enabling the synthesis of a diverse range of analogues. Key strategies involve the introduction of chirality and the alteration of existing side chains and attachment points.

Formation of Chiral Derivatives and Stereoisomers

The synthesis of chiral derivatives and stereoisomers of this compound is a critical area of research, as the stereochemistry often dictates the biological activity of a molecule. Various asymmetric synthetic methods can be employed to achieve high enantioselectivity and diastereoselectivity.

Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of tetrahydropyrans. For instance, a diastereo- and enantioselective Michael/Henry/ketalization sequence using a bifunctional quinine-based squaramide organocatalyst can produce highly functionalized tetrahydropyrans with multiple contiguous stereocenters in excellent enantiomeric excesses (93–99% ee) and high diastereomeric ratios (dr > 20:1). nih.gov While this method has been demonstrated with various substrates, its direct application to this compound would involve the reaction of a suitable precursor derived from 4-methoxyphenylacetaldehyde or a related species.

Another approach involves the use of chiral catalysts in cyclization reactions. Chiral BINOL-derived diols, for example, have been shown to catalyze the enantioselective asymmetric allylboration of ketones, which can be a key step in the synthesis of chiral tetrahydropyrans. researchgate.net Similarly, chiral Mo- and Ru-based catalysts have been utilized in asymmetric ring-opening/cross-metathesis reactions to produce enantiomerically enriched 2,6-disubstituted pyrans. organic-chemistry.org

The diastereoselective synthesis of related dihydropyran carboxamides has been achieved through the reaction of 4-oxoalkane-1,1,2,2-tetracarbonitriles with aldehydes in an acidic medium, resulting in a single diastereomer. nih.govbeilstein-journals.org This method highlights the potential for controlling stereochemistry in pyran ring formation, which can be adapted for the synthesis of specific stereoisomers of this compound.

The table below summarizes various catalytic systems and their effectiveness in the synthesis of chiral tetrahydropyran derivatives, which could be applicable to the target compound.

| Catalyst/Method | Reaction Type | Substrates | Enantioselectivity (ee) | Diastereoselectivity (dr) |

| Quinine-based squaramide | Michael/Henry/ketalization | Acetylacetone, β-nitrostyrenes, alkynyl aldehydes | 93–99% | >20:1 |

| (S)-3,3′-Cl2-BINOL | Asymmetric Allylation | Ketones | - | - |

| Chiral Mo- and Ru-based catalysts | Asymmetric Ring-Opening/Cross-Metathesis | - | - | - |

| Acid-catalyzed reaction | Cyclization | 4-oxoalkane-1,1,2,2-tetracarbonitriles, aldehydes | - | Single diastereomer |

Modification of Side Chains and Attachment Points

Modification of the existing side chains, namely the 4-methoxyphenyl group and the tetrahydropyran ring itself, is a primary strategy for generating structural diversity and synthesizing analogues.

Functionalization of the 4-methoxyphenyl group can be achieved through various aromatic substitution reactions. For instance, electrophilic aromatic substitution could introduce substituents such as halogens, nitro groups, or acyl groups onto the phenyl ring. The methoxy group can also be a site for modification; demethylation to the corresponding phenol (B47542) would provide a handle for further derivatization, such as etherification or esterification. The synthesis of 3-aryl-ortho-carboranes with sensitive functional groups has been demonstrated using 3-iodo-ortho-carborane and aryl zinc bromides, showcasing a method for introducing complex aryl moieties that could be adapted for modifying the 4-methoxyphenyl group. mdpi.com

Direct functionalization of the tetrahydropyran ring is another important avenue. While direct C-H activation on the tetrahydropyran ring can be challenging, metal-catalyzed cross-coupling reactions offer a viable alternative for introducing substituents. syr.edu For example, palladium-mediated Suzuki coupling of boronic acids with a suitable halo-substituted tetrahydropyran precursor can introduce various aryl and heteroaryl moieties. mdpi.com

The synthesis of analogues can also be achieved by constructing the tetrahydropyran ring with pre-functionalized building blocks. For instance, the reaction of tertiary 1,4- and 1,5-diols with cerium ammonium (B1175870) nitrate (B79036) can yield substituted tetrahydropyrans. organic-chemistry.org Furthermore, titanocene-catalyzed reductive domino reactions have been used to prepare diverse 6-fluoro-3,4-dihydro-2H-pyrans from trifluoromethyl-substituted alkenes and epoxides, which can then be further modified. organic-chemistry.org

The following table outlines potential modification strategies for the different parts of the this compound molecule.

| Molecular Moiety | Modification Strategy | Potential New Functional Groups |

| 4-Methoxyphenyl Ring | Electrophilic Aromatic Substitution | -Cl, -Br, -I, -NO2, -COR |

| 4-Methoxyphenyl Ring | Demethylation followed by Derivatization | -OH, -OR, -OCOR |

| Tetrahydropyran Ring | Metal-Catalyzed Cross-Coupling | Aryl, Heteroaryl, Alkyl |

| Tetrahydropyran Ring | Synthesis from Functionalized Precursors | Halogens, Hydroxyl groups |

Mechanistic Investigations of Key Transformations

Understanding the mechanisms of the reactions involved in the synthesis and derivatization of this compound is essential for optimizing reaction conditions and designing new synthetic routes.

Reaction Pathway Elucidation through Spectroscopic and Kinetic Studies

Spectroscopic techniques are invaluable for elucidating reaction pathways. For instance, in the synthesis of functionalized 3,4-dihydro-2H-pyran-4-carboxamides, X-ray diffraction was used to establish the trans configuration of the substituents at the asymmetric C2 and C4 atoms of the pyran ring. nih.govbeilstein-journals.org This provides crucial information about the stereochemical course of the reaction.

Intermediate Identification and Transition State Characterization

The identification of reaction intermediates is a key aspect of mechanistic elucidation. In the proposed mechanism for the formation of 3,4-dihydro-2H-pyran-4-carboxamides, a 2,7-dioxabicyclo[3.2.1]octane derivative is suggested as a key intermediate. nih.govnih.gov The successful isolation and subsequent reaction of a related imino-bicyclo[3.2.1]octane derivative to yield the final product provided strong evidence for this reaction pathway. nih.gov

Characterization of transition states, often through computational chemistry, provides a deeper understanding of the reaction mechanism. Finding the transition state of a chemical reaction can be achieved using computational tools that map the potential energy surface of the reaction. researchgate.net For the thermal elimination of 2-(4-substituted-phenoxy)tetrahydro-2H-pyranes, a four-membered cyclic transition state was proposed based on kinetic and thermodynamic data. organic-chemistry.org Such computational and experimental approaches are crucial for understanding the intricate details of the transformations involving the this compound scaffold.

Advanced Spectroscopic and Structural Characterization of 3 4 Methoxyphenyl Tetrahydro 2h Pyran

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy provides profound insights into the molecular structure of 3-(4-methoxyphenyl)tetrahydro-2H-pyran. While specific experimental data for this exact compound is not widely available in the literature, a detailed analysis can be extrapolated from the well-established principles of NMR and data from analogous structures.

A standard proton (¹H) NMR spectrum would reveal distinct signals for the aromatic protons of the 4-methoxyphenyl (B3050149) group, typically appearing as two doublets in the range of δ 6.8-7.2 ppm. The methoxy (B1213986) group protons would present as a sharp singlet around δ 3.8 ppm. The protons on the tetrahydropyran (B127337) ring would exhibit more complex splitting patterns in the upfield region (δ 1.5-4.5 ppm) due to diastereotopicity and spin-spin coupling.

The carbon-13 (¹³C) NMR spectrum would complement the proton data, with characteristic signals for the aromatic carbons, the methoxy carbon (around δ 55 ppm), and the aliphatic carbons of the tetrahydropyran ring.

To unequivocally assign all proton and carbon signals and to understand the spatial arrangement of the molecule, a combination of two-dimensional (2D) NMR experiments is essential. mdpi.com

COSY (Correlation Spectroscopy): This experiment would establish the connectivity of protons that are coupled to each other. For instance, cross-peaks in the COSY spectrum would delineate the sequence of protons within the tetrahydropyran ring.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each carbon signal based on the chemical shift of its attached proton.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range correlations between protons and carbons (typically over two to three bonds). It is crucial for connecting the 4-methoxyphenyl substituent to the tetrahydropyran ring, for example, by observing a correlation between the proton at C3 of the pyran ring and the carbons of the aromatic ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the through-space proximity of protons. This is particularly valuable for conformational analysis, revealing the relative orientation of the 4-methoxyphenyl group with respect to the tetrahydropyran ring. For instance, NOE correlations could indicate whether the aryl substituent adopts an axial or equatorial position.

A hypothetical table of 2D NMR correlations for this compound is presented below, based on expected chemical shifts and connectivities.

| Proton (¹H) | Correlated Proton (¹H) in COSY | Correlated Carbon (¹³C) in HSQC | Correlated Carbons (¹³C) in HMBC | Correlated Protons (¹H) in NOESY |

| H-2 | H-3 | C-2 | C-3, C-6 | H-3, H-6 |

| H-3 | H-2, H-4 | C-3 | C-2, C-4, C-1', C-2', C-6' | H-2, H-4, H-2', H-6' |

| H-4 | H-3, H-5 | C-4 | C-3, C-5 | H-3, H-5 |

| H-5 | H-4, H-6 | C-5 | C-4, C-6 | H-4, H-6 |

| H-6 | H-5, H-2 | C-6 | C-2, C-5 | H-2, H-5 |

| H-2', H-6' | H-3', H-5' | C-2', C-6' | C-4', C-1' | H-3, H-3', H-5' |

| H-3', H-5' | H-2', H-6' | C-3', C-5' | C-1', C-4' | H-2', H-6', OCH₃ |

| OCH₃ | - | OCH₃ | C-4' | H-3', H-5' |

Note: This is a representative table based on the expected structure. Actual chemical shifts and correlations would need to be determined experimentally.

The tetrahydropyran ring is not planar and can undergo conformational changes, primarily through a chair-to-chair ring inversion. Dynamic NMR spectroscopy is a powerful technique to study these processes. By acquiring NMR spectra at different temperatures, it is possible to observe changes in the line shapes of the signals corresponding to the tetrahydropyran ring protons.

At low temperatures, the ring inversion may be slow on the NMR timescale, resulting in distinct signals for axial and equatorial protons. As the temperature increases, the rate of inversion increases, leading to coalescence of these signals and eventually to time-averaged sharp signals at higher temperatures. From the coalescence temperature and the chemical shift difference between the axial and equatorial protons, the energy barrier (ΔG‡) for the ring inversion can be calculated. Similarly, restricted rotation around the C3-C1' bond connecting the pyran ring and the phenyl group could also be investigated using dynamic NMR.

Since the C3 atom of this compound is a stereocenter, the compound can exist as a pair of enantiomers. Chiral NMR spectroscopy is employed to determine the enantiomeric excess (ee) of a chiral sample. This is typically achieved by using a chiral solvating agent or a chiral derivatizing agent.

The chiral agent interacts with the enantiomers to form diastereomeric complexes or derivatives, which are no longer mirror images and will have different NMR spectra. By integrating the signals corresponding to each diastereomer, the ratio of the enantiomers and thus the enantiomeric excess can be accurately determined.

Mass Spectrometry for Molecular Weight and Fragmentation Pathway Analysis

Mass spectrometry is a crucial analytical technique for determining the molecular weight and elucidating the structure of a compound by analyzing its fragmentation pattern upon ionization.

High-resolution mass spectrometry (HRMS) provides a very accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This high precision allows for the determination of the elemental composition of the molecule. For this compound (C₁₂H₁₆O₂), the expected exact mass can be calculated and compared to the experimentally measured value to confirm the molecular formula.

| Formula | Calculated Exact Mass |

| C₁₂H₁₆O₂ | 208.11503 |

Tandem mass spectrometry (MS/MS) is a powerful technique for structural elucidation, particularly for derivatives of the title compound. In an MS/MS experiment, a specific ion (the precursor ion) is selected, fragmented, and the resulting product ions are analyzed. This provides detailed information about the connectivity of the molecule.

For a derivative of this compound, the fragmentation patterns would reveal characteristic losses of functional groups or parts of the molecular skeleton. For instance, fragmentation might involve the cleavage of the bond between the tetrahydropyran ring and the methoxyphenyl group, or the opening of the pyran ring. Analysis of these fragmentation pathways can confirm the structure of the derivative and provide insights into its chemical stability.

A plausible fragmentation pathway for the parent compound might involve the loss of the methoxy group, followed by rearrangements of the pyran ring. The 4-methoxyphenyl cation would also be an expected and stable fragment.

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide unequivocal proof of the molecular structure of this compound, including bond lengths, bond angles, and torsional angles.

Crystal Packing, Intermolecular Interactions, and Hydrogen Bonding

Analysis of the crystal lattice would reveal how individual molecules of this compound arrange themselves in the solid state. This includes the identification of any intermolecular forces, such as van der Waals interactions or hydrogen bonds, that govern the crystal packing. The presence and nature of these interactions are crucial for understanding the physical properties of the compound, such as its melting point and solubility.

Absolute Configuration Assignment

For chiral molecules, X-ray crystallography can be used to determine the absolute configuration of the stereocenters. In the case of an enantiomerically pure sample of this compound, this technique, often employing anomalous dispersion, would unambiguously assign the (R) or (S) configuration at the chiral center.

Conformational Analysis in the Solid State (e.g., chair conformation)

The tetrahydropyran ring is known to adopt various conformations, with the chair form typically being the most stable. X-ray crystallographic data would provide the precise conformation of the tetrahydropyran ring in the solid state. It would also detail the orientation of the 4-methoxyphenyl substituent, specifying whether it occupies an equatorial or axial position on the pyran ring.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group and Tautomeric Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups present in a molecule. The spectra arise from the vibrations of chemical bonds, and the frequencies of these vibrations are characteristic of the bond type and its environment. For this compound, characteristic vibrational modes would be expected for the C-O-C ether linkages of the pyran ring and the methoxy group, the aromatic C-H and C=C bonds of the phenyl ring, and the aliphatic C-H bonds of the pyran ring. A detailed analysis of the IR and Raman spectra would allow for a comprehensive assignment of these vibrational modes. This technique is also effective in identifying the presence of any tautomeric forms of the molecule, should they exist.

Chiroptical Spectroscopy (Circular Dichroism, Optical Rotatory Dispersion) for Stereochemical Characterization

Chiroptical spectroscopy techniques are essential for the characterization of chiral molecules. These methods measure the differential interaction of the molecule with left and right circularly polarized light.

Circular Dichroism (CD) spectroscopy measures the difference in absorption of left and right circularly polarized light. For a chiral molecule like this compound, a CD spectrum would show positive or negative peaks (Cotton effects) in the regions where the molecule has UV-Vis chromophores. The sign and magnitude of these Cotton effects are directly related to the stereochemistry of the molecule.

Optical Rotatory Dispersion (ORD) spectroscopy measures the change in the angle of optical rotation as a function of the wavelength of plane-polarized light. The resulting ORD curve is characteristic of the molecule's three-dimensional structure and can be used to determine its absolute configuration by comparison with known compounds or theoretical calculations.

In the absence of specific experimental data for this compound, the detailed analyses described in the sections above cannot be completed at this time.

Theoretical and Computational Chemistry Studies of 3 4 Methoxyphenyl Tetrahydro 2h Pyran

Conformational Analysis and Potential Energy Surfaces

The three-dimensional structure of 3-(4-methoxyphenyl)tetrahydro-2H-pyran is not static; the molecule can adopt various conformations due to rotation around single bonds and the flexibility of the tetrahydropyran (B127337) ring. Conformational analysis aims to identify the most stable conformers and the energy barriers between them.

Due to the flexibility of the tetrahydropyran ring and the rotation around the bond connecting it to the phenyl group, this compound can exist in numerous conformations. Molecular Mechanics (MM) provides a computationally efficient way to explore the potential energy surface of the molecule and identify low-energy conformers. MM methods use classical physics-based force fields to calculate the energy of a molecule as a function of its geometry.

A systematic conformational search using MM would reveal the preferred orientations of the 4-methoxyphenyl (B3050149) substituent (axial vs. equatorial) on the tetrahydropyran ring. It is anticipated that the equatorial conformation would be significantly more stable to avoid steric clashes.

To explore the dynamic behavior and conformational transitions, Molecular Dynamics (MD) simulations can be performed. MD simulations model the movement of atoms over time by solving Newton's equations of motion. An MD simulation would provide insight into how the molecule samples different conformations at a given temperature and how it transitions between them, offering a more complete picture of its dynamic nature.

The tetrahydropyran ring, like cyclohexane (B81311), is not planar and adopts puckered conformations to relieve ring strain. The most stable conformation is the chair, but other higher-energy conformers such as the boat and twist-boat also exist on the potential energy surface. acs.org

The specific puckering of the ring can be quantitatively described by Cremer-Pople puckering parameters. researchgate.net These parameters define the exact shape of the ring in terms of a total puckering amplitude (Q) and two phase angles (θ and φ). For a perfect chair conformation, θ would be close to 0° or 180°.

Computational studies on tetrahydropyran have established that the chair conformation is the global minimum. The energy difference to the next most stable conformers, the twist and boat forms, has been calculated using various levels of theory.

Interactive Data Table: Calculated Relative Conformational Energies of Tetrahydropyran

| Conformation | Relative Energy (kcal/mol) (B3LYP) | Relative Energy (kcal/mol) (MP2) |

| Chair | 0.00 | 0.00 |

| 2,5-Twist | 5.84 - 5.95 | 5.78 - 6.10 |

| 1,4-Boat | 6.23 - 6.46 | 6.76 - 7.16 |

Data adapted from studies on the parent tetrahydropyran ring. acs.orgresearchgate.net The presence of a substituent at the 3-position would slightly alter these values.

Analysis of the key dihedral angles within the tetrahydropyran ring and the dihedral angle defining the orientation of the 4-methoxyphenyl group relative to the ring would be crucial in characterizing the geometry of the stable conformers of this compound.

Spectroscopic Property Predictions from Computational Models

Computational chemistry is a valuable tool for predicting spectroscopic properties, which can aid in the interpretation of experimental spectra or even serve as a predictive tool in the absence of experimental data. For this compound, the prediction of its Nuclear Magnetic Resonance (NMR) spectra would be particularly insightful.

The prediction of 1H and 13C NMR chemical shifts is typically performed using DFT methods, such as the Gauge-Independent Atomic Orbital (GIAO) method. rsc.orgnrel.govchemrxiv.orgnsf.gov The process involves first obtaining the optimized geometry of the most stable conformer(s). Then, the magnetic shielding tensors for each nucleus are calculated. These shielding tensors are then converted to chemical shifts by referencing them to a standard, typically tetramethylsilane (B1202638) (TMS).

Since the observed NMR spectrum is a population-weighted average of the spectra of all contributing conformers, it is important to consider the Boltzmann distribution of the low-energy conformers identified during the conformational analysis. The predicted chemical shifts for each conformer are weighted by their relative populations to obtain the final predicted spectrum.

Below is a representative table of predicted 1H NMR chemical shifts for a structurally similar compound, 3-phenyltetrahydropyran, to illustrate the type of data that would be generated for this compound. The methoxy (B1213986) group on the phenyl ring would cause slight variations in the chemical shifts of the aromatic protons.

Interactive Data Table: Representative Predicted 1H NMR Chemical Shifts for 3-Phenyltetrahydropyran

| Proton | Predicted Chemical Shift (ppm) |

| Phenyl Protons | 7.20 - 7.40 |

| H2 (axial) | 3.65 |

| H2 (equatorial) | 4.15 |

| H3 (axial) | 2.90 |

| H4 (axial) | 1.80 |

| H4 (equatorial) | 1.95 |

| H5 (axial) | 1.70 |

| H5 (equatorial) | 1.85 |

| H6 (axial) | 3.50 |

| H6 (equatorial) | 4.00 |

These values are illustrative and based on general principles and data for similar compounds. Actual values for this compound would require specific calculations.

NMR Chemical Shift Predictions

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for molecular structure elucidation. Theoretical calculations can predict ¹H and ¹³C NMR chemical shifts with high accuracy, aiding in spectral assignment and conformational analysis. The standard computational approach involves optimizing the molecular geometry using Density Functional Theory (DFT), often with a functional like B3LYP and a suitable basis set (e.g., 6-311++G(d,p)). Following optimization, the Gauge-Including Atomic Orbital (GIAO) method is typically employed to calculate the magnetic shielding tensors for each nucleus. These values are then converted to chemical shifts (δ) by referencing them against a standard, such as tetramethylsilane (TMS), calculated at the same level of theory.

For this compound, such calculations would provide predicted chemical shifts for each unique proton and carbon atom. Discrepancies between predicted and experimental values can often be attributed to solvent effects, conformational averaging, or the limitations of the theoretical model. A comparison of calculated versus experimental shifts can confirm the proposed structure and stereochemistry.

Table 1: Illustrative Predicted ¹³C and ¹H NMR Chemical Shifts for this compound This table presents hypothetical data for illustrative purposes, as specific computational studies for this compound are not publicly available. The values are based on typical ranges for similar structural motifs.

¹³C NMR Predictions| Atom Position | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O (Methoxy) | 55.2 |

| Aromatic C-O | 158.5 |

| Aromatic C-H | 128.0 |

| Aromatic C-H | 114.1 |

| Aromatic C-C | 132.3 |

| Pyran C-O | 68.0 |

| Pyran CH₂ | 30.5 |

¹H NMR Predictions

| Atom Position | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Methoxy (OCH₃) | 3.80 |

| Aromatic H | 7.15 |

| Aromatic H | 6.88 |

Vibrational Frequency Calculations (IR, Raman)

Vibrational spectroscopy, including infrared (IR) and Raman techniques, probes the characteristic vibrational modes of a molecule. Computational methods can calculate these vibrational frequencies, which correspond to specific molecular motions such as bond stretching, bending, and torsional movements. These calculations are invaluable for assigning experimental spectral bands. researchgate.net

The process begins with the optimization of the molecule's geometry to a minimum on the potential energy surface using a method like DFT. Subsequently, a frequency calculation is performed on the optimized structure. scifiniti.comscifiniti.com This analysis yields a set of harmonic vibrational frequencies and their corresponding IR intensities and Raman activities. researchgate.netcardiff.ac.uk The calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and basis set limitations. To improve agreement, they are typically scaled by an empirical factor specific to the level of theory used. researchgate.net

For this compound, theoretical spectra would show characteristic peaks for C-H stretching of the aromatic and aliphatic parts, C-O stretching of the ether and methoxy groups, and various bending and ring modes.

Table 2: Illustrative Calculated Vibrational Frequencies for Key Functional Groups of this compound This table presents hypothetical data for illustrative purposes. Frequencies are typically scaled to compare with experimental data.

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |

|---|---|---|

| ν(C-H) aromatic | 3100 - 3000 | Aromatic C-H stretching |

| ν(C-H) aliphatic | 2980 - 2850 | Aliphatic C-H stretching (pyran ring) |

| ν(C=C) aromatic | 1610, 1515 | Aromatic ring C=C stretching |

| ν(C-O) ether | 1250 | Asymmetric C-O-C stretching (methoxy) |

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for exploring the potential reaction pathways of a molecule, providing insights that are often difficult to obtain experimentally. chemicalbook.com

Transition State Identification and Reaction Pathway Studies

By mapping the potential energy surface, computational chemistry can elucidate detailed reaction mechanisms. mdpi.com This involves identifying all relevant stationary points, including reactants, products, intermediates, and, crucially, transition states (TS). mdpi.com A transition state is a first-order saddle point on the energy surface, representing the maximum energy barrier along the reaction coordinate. researchgate.net Its structure can be located using various algorithms, and its identity is confirmed by a frequency calculation, which must yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. researchgate.net

For a molecule like this compound, a relevant study might involve the mechanism of its formation, such as an oxa-Michael cyclization, or a hypothetical degradation pathway like acid-catalyzed ether cleavage. escholarship.org Calculations would reveal the concerted or stepwise nature of the mechanism, the structure of the transition state(s), and the activation energy (the energy difference between the reactant and the transition state). This information is critical for understanding the feasibility and kinetics of a reaction.

Solvent Effects on Reactivity and Selectivity

Reactions are rarely performed in the gas phase; the surrounding solvent can significantly influence reaction rates and outcomes. Computational models can account for these effects. Implicit solvation models, such as the Polarizable Continuum Model (PCM), are commonly used. nih.gov This method treats the solvent as a continuous medium with a defined dielectric constant, and the solute is placed within a cavity in this medium. This approach can effectively model the long-range electrostatic interactions between the solute and the solvent.

By calculating the energies of reactants and transition states in the presence of different solvent models, chemists can predict how solvent polarity will affect the activation energy. For reactions involving charge separation in the transition state, polar solvents typically lower the energy barrier and accelerate the reaction. For this compound, modeling a hypothetical reaction in solvents of varying polarity (e.g., hexane (B92381), THF, water) would provide insight into the optimal conditions for a given transformation.

Structure-Activity Relationship (SAR) Insights via In Silico Methods

Structure-Activity Relationship (SAR) studies aim to understand how a molecule's chemical structure relates to its properties and reactivity. While often used in drug discovery to predict biological activity, in silico SAR methods can also be applied to understand fundamental chemical properties, explicitly excluding biological correlations.

For this compound, an in silico SAR study could involve creating a library of virtual analogs by modifying the structure—for example, by changing the substituent on the phenyl ring (e.g., from -OCH₃ to -H, -Cl, or -NO₂) or altering the substitution pattern on the pyran ring. For each analog, a set of quantum chemical descriptors can be calculated. These descriptors can include:

Electronic Properties: Dipole moment, polarizability, HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, and the HOMO-LUMO gap. These relate to the molecule's reactivity and intermolecular interactions.

Steric Properties: Molecular volume and surface area.

Topological Descriptors: Indices that quantify molecular size, shape, and branching.

Applications of 3 4 Methoxyphenyl Tetrahydro 2h Pyran in Chemical Sciences Excluding Clinical Applications

As a Building Block and Intermediate in Complex Molecule Synthesis

The tetrahydropyran (B127337) (THP) skeleton is a prevalent structural feature in a vast number of biologically active natural products. syr.edu This has made the development of synthetic methods to access functionalized THPs a significant focus of research. syr.edursc.org The compound 3-(4-methoxyphenyl)tetrahydro-2H-pyran embodies this utility, functioning as a key building block for constructing more intricate molecular architectures.

The THP ring is a fundamental component of numerous complex natural products, including polyether antibiotics and compounds featuring spiroketal systems. nih.govresearchgate.netnih.gov Consequently, the synthesis of substituted THPs is a critical step in the total synthesis of these molecules. nih.govresearchgate.net Strategies such as hetero-Diels-Alder reactions and various metal-mediated or acid-catalyzed cyclizations are employed to construct the THP core, which is then elaborated to achieve the final natural product. rsc.orgmdpi.com

The this compound structure can serve as a crucial intermediate in these synthetic pathways. The methoxyphenyl group provides a versatile chemical handle for further transformations, such as demethylation to a phenol (B47542) followed by coupling reactions, or electrophilic aromatic substitution to introduce additional functionality. The stereochemistry at the C3 position of the pyran ring can influence the conformational arrangement of the molecule, guiding the stereoselective formation of subsequent chiral centers, a critical aspect in the synthesis of complex targets like spiroketals. nih.govrsc.orgresearchgate.netmdpi.com The spiroketal moiety, in particular, is a common substructure in many natural products, and one method to access them involves the cyclization of a precursor containing a pre-formed pyran ring. researchgate.net

| Natural Product Class | Structural Significance of THP Ring | Key Synthetic Strategies |

|---|---|---|

| Polyether Antibiotics | Forms the repeating cyclic ether units of the backbone. | Epoxide ring-opening cascades, Oxidative cyclizations. |

| Spiroketals | Constitutes one or both of the heterocyclic rings forming the spirocyclic junction. nih.gov | Acid-catalyzed cyclization of dihydroxy ketones, Oxidative cyclization of pyran precursors. researchgate.net |

| Marine Macrolides | Embedded within the macrolactone ring, influencing conformation and binding. | Hetero-Diels-Alder cycloaddition, Intramolecular alkoxycarbonylation. mdpi.com |

| Pyranonaphthoquinones | Fused pyran ring appended to a quinone system. nih.gov | Diels-Alder cycloadditions, Cyclocondensations. researchgate.net |

In medicinal chemistry and drug discovery, molecular scaffolds are core structures upon which diverse substituents are appended to create libraries of related compounds for biological screening. The tetrahydropyran ring is an important scaffold found in a wide array of natural products and is utilized in diversity-oriented synthesis (DOS) to generate structurally diverse sets of non-natural compounds. nih.govresearchgate.net

This compound is an ideal scaffold for building analogue libraries. The THP core provides a stable, three-dimensional framework. The methoxyphenyl substituent offers a key point for diversification; for example, variations in the aromatic substitution pattern or replacement with other aromatic or heteroaromatic rings can be explored. This approach allows for the systematic investigation of structure-activity relationships (SAR). Research has demonstrated the use of THP-based scaffolds to generate libraries of compounds, such as triazole-substituted tetrahydropyrans, through efficient methods like click chemistry. nih.gov The generation of such libraries provides access to novel chemical entities that can be screened against various biological targets. nih.gov

| Scaffold Application | Description | Example Transformation |

|---|---|---|

| Diversity-Oriented Synthesis (DOS) | Use of a core structure to rapidly generate a collection of structurally diverse molecules. nih.gov | Appending various functional groups to the THP ring via reactions like click chemistry to create a library. nih.gov |

| Bioisosteric Replacement | Replacing a chemical group (e.g., a phenyl ring) with a heterocycle like THP to modulate properties like solubility and metabolism. nih.gov | Incorporation of THP rings into protease inhibitors to enhance binding and pharmacokinetic profiles. nih.gov |

| Precursor to Other Heterocycles | The THP ring can be chemically modified or rearranged to form different heterocyclic systems. | Ring-opening of a THP derivative followed by recyclization to form a substituted tetrahydropyridine (B1245486). |

Role in Materials Science and Polymer Chemistry

While less explored than its role in synthesis, the structural characteristics of this compound suggest potential applications in the development of novel polymers and functional materials.

The parent compound, 3,4-Dihydro-2H-pyran (DHP), is noted for its potential in polymer applications, where it can be polymerized either with itself or with other unsaturated compounds. basf.com By extension, derivatives like this compound could potentially be used as specialty monomers. The tetrahydropyran ring can be incorporated into a polymer backbone via ring-opening polymerization of a suitable precursor or as a pendant group. The presence of the bulky and rigid methoxyphenyl substituent would be expected to significantly influence the properties of the resulting polymer, such as increasing its glass transition temperature (Tg), modifying its solubility, and enhancing its thermal stability. A related compound, 3,4-Dihydro-2-methoxy-4-methyl-2H-pyran, can be incorporated into polymers to enhance their properties and functionalities. chemimpex.com

The design of functional organic materials often relies on molecules that possess a specific combination of structural features, such as rigid and flexible segments, polarity, and electronic properties. This compound contains a rigid aromatic unit (the methoxyphenyl group) and a flexible saturated ring (the tetrahydropyran). This combination is a common design motif in molecules that exhibit liquid crystalline phases. The methoxy (B1213986) group provides a dipole moment that can influence intermolecular interactions and self-assembly, which are crucial for the formation of mesophases.

In the field of organic electronics, molecules containing electron-rich aromatic systems are often employed. The methoxyphenyl group is an electron-donating moiety, which could allow this compound or polymers derived from it to function as a p-type (hole-transporting) material. Its incorporation into larger conjugated systems could be explored for applications in devices like organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs).

Applications in Catalysis and Supramolecular Chemistry

The heteroatom and aromatic system within this compound provide functionalities that are relevant to catalysis and supramolecular chemistry.

The development of new ligands is central to advancing transition metal catalysis. ethz.ch The oxygen atom in the tetrahydropyran ring of this compound can act as a Lewis basic site, capable of coordinating to a metal center. This, combined with potential interactions from the methoxyphenyl ring, suggests that chiral derivatives of this compound could be developed as novel ligands for asymmetric catalysis. The choice of ligand is critical for controlling reaction outcomes; for instance, in a palladium-catalyzed synthesis of THP derivatives, tris(4-methoxyphenyl)phosphine (B1294419) was shown to be a highly effective ligand. acs.org This highlights the utility of the methoxyphenyl moiety in influencing catalytic processes.

In supramolecular chemistry, non-covalent interactions are used to direct the self-assembly of molecules into well-defined, higher-order structures. The oxygen atom of the THP ring is a potential hydrogen bond acceptor. This capability was demonstrated in a poly(tetrahydrofuran)-based system, where hydrogen bonding was used to create a supramolecular polymer. researchgate.net Similarly, the THP oxygen in this compound could participate in hydrogen bonding with donor molecules. Furthermore, the methoxyphenyl ring can engage in π-π stacking interactions, another key organizing force in supramolecular assembly. These combined features could allow the molecule to act as a guest in host-guest complexes or to be a component in self-assembled materials.

As a Ligand in Metal-Catalyzed Reactions

There is no available scientific literature to suggest that this compound has been utilized as a ligand in metal-catalyzed reactions. The electronic and steric properties of a molecule determine its efficacy as a ligand, and while the oxygen atom in the tetrahydropyran ring and the methoxy group possess lone pairs of electrons that could potentially coordinate to a metal center, no studies have been published to date that explore or confirm this application for this specific compound. Further research would be necessary to synthesize and characterize any potential metal complexes and to evaluate their catalytic activity.

Formation of Host-Guest Complexes

The ability of a molecule to act as a host in the formation of host-guest complexes is dependent on its size, shape, and the presence of binding sites. Currently, there are no published reports on the formation of host-guest complexes where this compound acts as either the host or the guest molecule. Supramolecular chemistry is a vast field, and while structurally similar compounds may exhibit such properties, this particular molecule has not been the subject of such investigations in the available scientific literature.

Development of Analytical Probes and Standards

Use in Chromatographic Method Development

The development of chromatographic methods often involves the use of a wide array of chemical compounds to test and optimize separation techniques. However, a review of the current scientific literature indicates that this compound has not been specifically used or reported in the development of any chromatographic methods. Its physicochemical properties, such as polarity and molecular weight, would dictate its behavior in a chromatographic system, but no data is available on its use for method development or as a reference compound in such studies.

Reference Standard for Spectroscopic Calibrations

Reference standards are crucial for the calibration of spectroscopic instruments and for the quantitative analysis of chemical substances. These standards are typically well-characterized, stable compounds. There is no evidence in the current body of scientific literature to suggest that this compound has been used as a reference standard for any form of spectroscopic calibration, such as NMR, mass spectrometry, or UV-Vis spectroscopy.

Advanced Analytical Methodologies for Detection and Quantification of 3 4 Methoxyphenyl Tetrahydro 2h Pyran

Chromatographic Separation Techniques

Chromatography is the cornerstone for the separation and analysis of 3-(4-methoxyphenyl)tetrahydro-2H-pyran. The choice of technique depends on the specific analytical goal, such as enantiomeric purity assessment, reaction monitoring, or preparative isolation.

High-Performance Liquid Chromatography (HPLC) Method Development (e.g., chiral HPLC, preparative HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile or thermally labile compounds like this compound. Method development is crucial for achieving optimal separation.

Chiral HPLC: Since this compound possesses a chiral center, separating its enantiomers is often a primary analytical objective. Chiral HPLC, utilizing chiral stationary phases (CSPs), is the most prevalent method for this purpose. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are highly effective due to their broad applicability and excellent selectivity. chromatographytoday.com Method development typically involves screening a set of CSPs with different mobile phases to find the optimal conditions for enantiomeric resolution. ymc.co.jp Common mobile phase systems include normal-phase (e.g., hexane (B92381)/isopropanol), polar organic (e.g., methanol (B129727), acetonitrile), and reversed-phase conditions. chromatographytoday.comymc.co.jp The addition of small amounts of acidic or basic modifiers (e.g., trifluoroacetic acid, diethylamine) can significantly improve peak shape and resolution. hplc.eu

Preparative HPLC: For the isolation of pure enantiomers or impurities, the analytical HPLC method can be scaled up to preparative chromatography. sielc.com This requires optimizing the method for higher loading capacities while maintaining resolution. Larger particle size columns are often used to facilitate the scale-up process. ymc.co.jp The goal is to maximize throughput and recovery of the purified compound. chiraltech.com

| Parameter | Typical Conditions & Options | Purpose |

|---|---|---|

| Stationary Phase (Column) | Polysaccharide-based CSPs (e.g., CHIRAL ART Amylose-SA, Cellulose-SB, CHIRALPAK IA/IB) | Provides chiral recognition for enantiomer separation. ymc.co.jphplc.eu |

| Mobile Phase | Normal Phase: n-hexane/2-propanol, n-hexane/ethanol Reversed Phase: Acetonitrile/Water, Methanol/Water with buffers (e.g., ammonium (B1175870) bicarbonate) | Influences retention and selectivity. Reversed-phase is often more compatible with MS detection. chromatographytoday.comymc.co.jp |

| Flow Rate | Analytical: 0.5 - 1.5 mL/min Preparative: Scaled up based on column diameter | Affects analysis time and resolution. |

| Detection | UV/Vis (e.g., 220 nm, 254 nm) Mass Spectrometry (MS) | UV detection is common; MS provides mass information for identification. chromatographytoday.com |

| Temperature | Ambient or controlled (e.g., 25 °C) | Can affect selectivity and retention times. |

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. While this compound itself may have limited volatility, GC analysis can be performed on more volatile derivatives. Perfluoroacylation, for instance, can be used to derivatize compounds with active hydrogens, reducing polarity and increasing volatility. researchgate.net This approach would be particularly useful for analyzing potential metabolites or synthetic intermediates of the target compound that contain hydroxyl or amine groups. The choice of stationary phase, such as dimethylpolysiloxane, is critical for achieving separation of the derivatized analytes. researchgate.net

Supercritical Fluid Chromatography (SFC) for Chiral Separations

Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative to HPLC for chiral separations, offering advantages in speed, efficiency, and environmental friendliness ("green chemistry"). nih.govnih.gov SFC typically uses supercritical carbon dioxide as the main mobile phase, modified with a small amount of an organic solvent like methanol or isopropanol. nih.gov This technique often provides higher throughput compared to HPLC, making it ideal for high-throughput screening in drug discovery. nih.govchromatographyonline.com Polysaccharide-based CSPs are the most commonly used columns in chiral SFC, demonstrating wide applicability and excellent performance. chromatographyonline.com The development of an SFC method is often complementary to HPLC, sometimes providing separation where HPLC methods fail. chromatographyonline.comfagg.be

| Parameter | Typical Conditions | Rationale |

|---|---|---|

| Stationary Phase (Column) | Immobilized polysaccharide CSPs (e.g., Chiralpak AD, AS, Chiralcel OD, OJ) | Offers broad selectivity and robustness with various modifiers. nih.gov |

| Mobile Phase | Supercritical CO₂ with an alcohol co-solvent (e.g., Methanol, Ethanol, Isopropanol) | Allows for fast separations due to low viscosity and high diffusivity. nih.gov |

| Co-solvent Gradient | 5% to 40% over a few minutes | Used to quickly screen for optimal separation conditions. |

| Back Pressure | 100 - 150 bar | Maintains the CO₂ in a supercritical state. |

| Flow Rate | 2 - 5 mL/min | Higher flow rates than HPLC can be used, leading to faster analysis. chromatographyonline.com |

| Temperature | 35 - 40 °C | Influences fluid density and can affect selectivity. |

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique primarily used for monitoring the progress of chemical reactions, such as the synthesis of 4H-pyran derivatives. growingscience.comsamipubco.com By spotting the reaction mixture on a TLC plate (e.g., silica (B1680970) gel) and developing it with an appropriate solvent system (e.g., n-hexane:ethyl acetate), the consumption of starting materials and the formation of the product, this compound, can be visualized. nih.gov Visualization is typically achieved using a UV lamp or by staining with an appropriate reagent like iodine. growingscience.com This allows for a quick determination of the reaction's completion or the presence of intermediates and byproducts. samipubco.com

Coupling Techniques for Enhanced Resolution and Identification

To achieve unambiguous identification and enhanced sensitivity, chromatographic techniques are often coupled with mass spectrometry.

GC-MS and LC-MS/MS for Trace Analysis and Profiling

Gas Chromatography-Mass Spectrometry (GC-MS): This hyphenated technique combines the separation power of GC with the identification capabilities of MS. For the analysis of this compound or its derivatives, GC-MS provides detailed structural information through characteristic fragmentation patterns upon electron ionization. researchgate.net This is invaluable for identifying unknown impurities or metabolites. The method involves separating volatile compounds in the GC column before they enter the mass spectrometer, which detects, ionizes, and fragments them to produce a unique mass spectrum for each component. ijcmas.comchromatographyonline.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is the benchmark for trace-level quantification of compounds in complex matrices due to its exceptional sensitivity and selectivity. lcms.czmdpi.com An HPLC system separates the components of a mixture, which are then introduced into a tandem mass spectrometer. nih.gov The first mass spectrometer (Q1) selects the precursor ion (the molecular ion of this compound), which is then fragmented in a collision cell (q2). The second mass spectrometer (Q3) then analyzes the resulting product ions. This process, known as selected reaction monitoring (SRM), allows for highly specific and sensitive quantification, minimizing interference from the matrix and enabling detection at very low concentrations (pg/mL levels). lcms.cznih.gov This makes LC-MS/MS an ideal tool for pharmacokinetic studies or the analysis of trace impurities.

LC-NMR for On-Line Structural Elucidation

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) spectroscopy represents a powerful hyphenated technique for the analysis of complex mixtures, combining the separation capabilities of high-performance liquid chromatography (HPLC) with the detailed structural elucidation power of nuclear magnetic resonance (NMR) spectroscopy. semanticscholar.orgiosrphr.org This is particularly advantageous for the unambiguous identification of compounds like this compound in various matrices, such as reaction mixtures or metabolic studies, without the need for prior isolation. researchgate.net

In a typical LC-NMR setup, the eluent from the HPLC column is directed through a flow cell within the NMR spectrometer. semanticscholar.org As the separated components, including this compound, pass through the cell, NMR spectra can be acquired. This can be done in an on-flow mode for a general overview of the chromatogram or, more commonly, in a stopped-flow mode. In the stopped-flow mode, the chromatographic flow is paused when a peak of interest, identified by a conventional detector like UV, reaches the NMR flow cell. semanticscholar.org This allows for the acquisition of more sensitive, higher-quality 1D and 2D NMR data, such as COSY, HSQC, and HMBC spectra, providing detailed structural information and confirming the connectivity of the methoxyphenyl group to the tetrahydro-2H-pyran ring system. mdpi.com

The primary advantage of LC-NMR is its ability to provide definitive structural information in a single, automated analysis, which is superior to the inferential data provided by mass spectrometry, especially for isomeric compounds. iosrphr.orgresearchgate.net Recent advancements, including higher magnetic field strengths and sophisticated solvent suppression techniques, have made LC-NMR a more practical and sensitive tool for the direct structural analysis of separated compounds. researchgate.net

Method Validation and Quality Control in Research Settings

The validation of an analytical method is crucial to ensure that the data generated is reliable, reproducible, and fit for its intended purpose. researchgate.net For a compound such as this compound, method validation in a research setting confirms that the analytical procedure used for its detection and quantification is accurate, precise, and specific. Key validation parameters include linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). researchgate.netwjarr.com

Linearity, Accuracy, and Precision Studies

Linearity demonstrates that the analytical method's response is directly proportional to the concentration of the analyte over a given range. gavinpublishers.com This is typically evaluated by analyzing a series of standards of this compound at a minimum of five different concentrations. researchgate.net The resulting data are then plotted (response vs. concentration), and a linear regression analysis is performed. The correlation coefficient (r²) is expected to be close to 1, indicating a strong linear relationship.

Interactive Table: Linearity of this compound Analysis